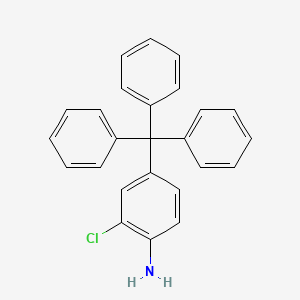

2-Chloro-4-tritylaniline

Beschreibung

2-Chloro-4-methylaniline (CAS 615-65-6) is a chlorinated aromatic amine with the molecular formula C₇H₈ClN and a molar mass of 141.6 g/mol. It is structurally characterized by a benzene ring substituted with a chlorine atom at position 2 and a methyl group at position 2. This compound is commonly utilized as an intermediate in pharmaceuticals, agrochemicals, and dye synthesis . Its density is reported as 1.151 g/mL at 25°C, and it is typically stored under inert conditions due to its sensitivity to oxidation .

Eigenschaften

CAS-Nummer |

95745-23-6 |

|---|---|

Molekularformel |

C25H20ClN |

Molekulargewicht |

369.9 g/mol |

IUPAC-Name |

2-chloro-4-tritylaniline |

InChI |

InChI=1S/C25H20ClN/c26-23-18-22(16-17-24(23)27)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,27H2 |

InChI-Schlüssel |

JSVSFYWXXNKBJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C=C4)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-tritylaniline typically involves the reaction of 2-chloroaniline with triphenylmethyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the amino group of 2-chloroaniline attacks the trityl chloride, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-4-tritylanilin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile in Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion:

Kupplungsreaktionen: Die Tritylgruppe kann an Kupplungsreaktionen teilnehmen, um größere molekulare Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können zur Oxidation bzw. Reduktion verwendet werden.

Kupplungsreaktionen: Palladium-katalysierte Kupplungsreaktionen sind üblich, wobei Reagenzien wie Palladiumacetat und Triphenylphosphin verwendet werden.

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Aniline liefern, während Kupplungsreaktionen komplexe organische Moleküle mit erweiterter Konjugation erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-tritylanilin ist nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen vermittelt. So kann beispielsweise die Tritylgruppe mit hydrophoben Taschen in Proteinen interagieren, während das Chloratom an Halogenbindungs-Wechselwirkungen teilnehmen kann. Weitere Forschung ist erforderlich, um den genauen Wirkmechanismus aufzuklären.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-tritylaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the trityl group may interact with hydrophobic pockets in proteins, while the chlorine atom may participate in halogen bonding interactions. Further research is needed to elucidate the exact mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

a. 4-Chloro-2-methylaniline (CAS 95-69-2)

- Molecular Formula : C₇H₈ClN

- Molar Mass : 141.6 g/mol

- Key Differences : The chlorine and methyl groups are swapped (Cl at position 4, methyl at position 2).

- Applications : Used as a precursor for dyes like Fast Red TR Base and in pesticide synthesis .

b. 5-Chloro-2-methylaniline (CAS 95-79-4)

- Molecular Formula : C₇H₈ClN

- Key Differences : Chlorine at position 5 and methyl at position 2.

- Applications : Intermediate in pharmaceuticals such as Metolazone, a diuretic .

c. 2-Chloro-6-methylaniline (CAS 87-63-8)

Functional Group Derivatives

a. 2-Chloro-4-fluoro-N-methylaniline (CAS Not Provided)

- Molecular Formula : C₇H₇ClFN

- Molar Mass : 159.59 g/mol

- Key Differences : Substitution of fluorine at position 4 and an N-methyl group.

- Properties : Increased polarity due to fluorine, altering solubility and reactivity .

b. 4-Chloro-2-nitroaniline (CAS 89-63-4)

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.